molecular formula C12H13BrOS B2452725 7'-Bromospiro[cyclobutane-1,2'-thiochroman]-4'-ol CAS No. 1823332-24-6

7'-Bromospiro[cyclobutane-1,2'-thiochroman]-4'-ol

Cat. No.: B2452725
CAS No.: 1823332-24-6
M. Wt: 285.2
InChI Key: VINKJDAMETWNJP-JTQLQIEISA-N
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Description

7’-Bromospiro[cyclobutane-1,2’-thiochroman]-4’-ol: is a synthetic organic compound characterized by a spirocyclic structure. This compound features a bromine atom attached to a spiro[cyclobutane-1,2’-thiochroman] core, with a hydroxyl group at the 4’ position. The unique structural arrangement of this compound makes it an interesting subject for various chemical and pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7’-Bromospiro[cyclobutane-1,2’-thiochroman]-4’-ol typically involves multiple steps:

    Formation of the Spirocyclic Core: The initial step involves the formation of the spirocyclic core through a cyclization reaction. This can be achieved by reacting a suitable precursor with a cyclizing agent under controlled conditions.

    Bromination: The introduction of the bromine atom is usually carried out through a bromination reaction. This involves treating the spirocyclic intermediate with a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Hydroxylation: The final step involves the introduction of the hydroxyl group at the 4’ position. This can be achieved through a hydroxylation reaction using reagents like hydrogen peroxide or osmium tetroxide.

Industrial Production Methods

Industrial production of 7’-Bromospiro[cyclobutane-1,2’-thiochroman]-4’-ol follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: 7’-Bromospiro[cyclobutane-1,2’-thiochroman]-4’-ol can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Reagents like sodium azide or potassium cyanide are commonly used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium azide in dimethylformamide (DMF) or potassium cyanide in ethanol.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of azides or nitriles.

Scientific Research Applications

7’-Bromospiro[cyclobutane-1,2’-thiochroman]-4’-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7’-Bromospiro[cyclobutane-1,2’-thiochroman]-4’-ol involves its interaction with specific molecular targets. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    7’-Bromospiro[cyclobutane-1,2’-thiochroman]-4’-amine: Similar structure but with an amine group instead of a hydroxyl group.

    7’-Bromospiro[cyclobutane-1,2’-thiochroman]-4’-one: Similar structure but with a ketone group instead of a hydroxyl group.

Uniqueness

7’-Bromospiro[cyclobutane-1,2’-thiochroman]-4’-ol is unique due to the presence of the hydroxyl group at the 4’ position, which imparts distinct chemical and biological properties. This functional group enhances its reactivity and potential for forming hydrogen bonds, making it a versatile compound for various applications.

Properties

IUPAC Name

(4S)-7-bromospiro[3,4-dihydrothiochromene-2,1'-cyclobutane]-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrOS/c13-8-2-3-9-10(14)7-12(4-1-5-12)15-11(9)6-8/h2-3,6,10,14H,1,4-5,7H2/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VINKJDAMETWNJP-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC(C3=C(S2)C=C(C=C3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2(C1)C[C@@H](C3=C(S2)C=C(C=C3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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